Fluorescence Emission Stabilization in Quantitative Cytofluorometry: Entellan vs. Glycerin/Aqueous Mounting Media
In a systematic comparative study by Fukuda et al. (1980), fluorescence fading kinetics were measured across multiple mounting media and fluorochromes. When glycerin or buffer solution was used as the mounting medium, rapid fluorescence decay was observed for all tested fluorochromes (including pararosaniline-Feulgen, Hoechst 33258, acriflavine-SO₂, and cresyl-violet-SO₂). In contrast, specimens mounted in non-fluorescent resin Entellan (Merck) after post-staining fixation with absolute methanol exhibited marked stabilization of fluorescence emission across all tested fluorochromes [1]. Furthermore, the same Entellan-methanol protocol induced near-complete fluorescence stabilization of fluorescein isothiocyanate (FITC), with no detectable fluorescence fading observed in specimens stained via indirect immunofluorescence using anti-UV-DNA antibody during storage for 2 years at room temperature without special light protection [1].
| Evidence Dimension | Fluorescence emission stability (fading rate) across multiple fluorochromes in cytofluorometry |
|---|---|
| Target Compound Data | Entellan (Merck) with post-staining methanol fixation: marked fluorescence stabilization across all tested fluorochromes; FITC fluorescence completely stable with no detectable fading over 2 years at room temperature |
| Comparator Or Baseline | Glycerin or buffer solution as mounting medium: rapid fluorescence decay for all fluorochromes examined |
| Quantified Difference | Qualitative categorical difference: rapid decay (glycerin/buffer) vs. marked stabilization (Entellan + methanol); FITC: complete stabilization with zero detectable fading over 2 years |
| Conditions | Cytofluorometry; fluorochromes: pararosaniline-Feulgen, Hoechst 33258, acriflavine-SO₂, cresyl-violet-SO₂, FITC; specimen types: smears and isolated nuclei; post-staining fixation with absolute methanol; storage up to 2 years at room temperature |
Why This Matters
For quantitative fluorescence microscopy and DNA cytofluorometry, the choice of mounting medium directly determines whether fluorescence intensity data remains stable or decays during measurement—Entellan with methanol post-fixation provides validated, long-term fluorescence stabilization that glycerin and aqueous mounting media cannot achieve, making it the appropriate procurement choice when quantitative fluorescence reproducibility is required.
- [1] Fukuda M, Tsuchihashi Y, Takamatsu T, Nakanishi K, Fujita S. Fluorescence fading and stabilization in cytofluorometry. Histochemistry. 1980;65(3):269-276. doi:10.1007/BF00493176. PMID: 6154676. View Source
